molecular formula C13H14F3N3O2S B10946736 2,5-dimethyl-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]benzenesulfonamide

2,5-dimethyl-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]benzenesulfonamide

Cat. No.: B10946736
M. Wt: 333.33 g/mol
InChI Key: ZXCJJBKBDFCJMU-UHFFFAOYSA-N
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Description

2,5-DIMETHYL-N-[1-(2,2,2-TRIFLUOROETHYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE is a complex organic compound characterized by its unique structure, which includes a trifluoroethyl group attached to a pyrazole ring and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-DIMETHYL-N-[1-(2,2,2-TRIFLUOROETHYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE typically involves multiple steps, starting from basic chemical raw materials. One common method involves the decarboxylative trifluoromethylation reaction of alkenes with 3,3,3-trifluoro-2,2-dimethylpropionic acid . This reaction is mediated by ammonium persulfate ((NH4)2S2O8) and offers high yield, wide substrate compatibility, and high atom economy .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and implementation of green chemistry practices, are likely to be applied to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2,5-DIMETHYL-N-[1-(2,2,2-TRIFLUOROETHYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

2,5-DIMETHYL-N-[1-(2,2,2-TRIFLUOROETHYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-DIMETHYL-N-[1-(2,2,2-TRIFLUOROETHYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethyl-N-(2,2,2-trifluoroethyl)benzamide: Shares the trifluoroethyl group but lacks the pyrazole ring.

    DIMETHYL 3,4-BIS(2,2,2-TRIFLUOROETHYL)-1H-PYRROLE-2,5-DICARBOXYLATE: Contains a pyrrole ring instead of a pyrazole ring.

Uniqueness

2,5-DIMETHYL-N-[1-(2,2,2-TRIFLUOROETHYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE is unique due to its combination of a trifluoroethyl group, pyrazole ring, and benzenesulfonamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .

Properties

Molecular Formula

C13H14F3N3O2S

Molecular Weight

333.33 g/mol

IUPAC Name

2,5-dimethyl-N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]benzenesulfonamide

InChI

InChI=1S/C13H14F3N3O2S/c1-9-3-4-10(2)12(5-9)22(20,21)18-11-6-17-19(7-11)8-13(14,15)16/h3-7,18H,8H2,1-2H3

InChI Key

ZXCJJBKBDFCJMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CN(N=C2)CC(F)(F)F

Origin of Product

United States

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